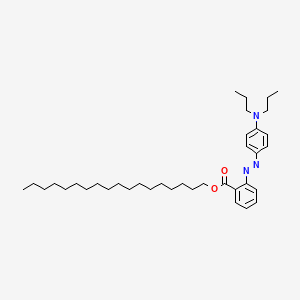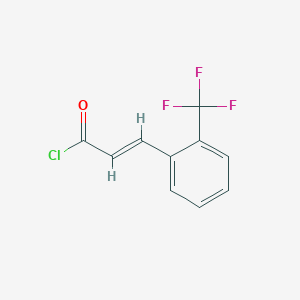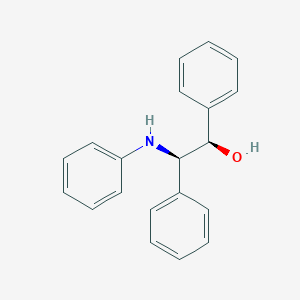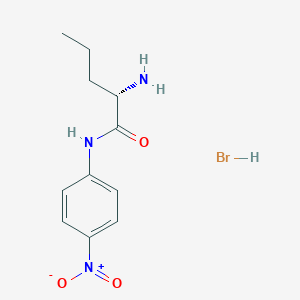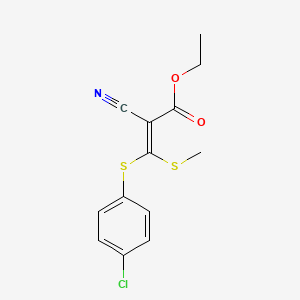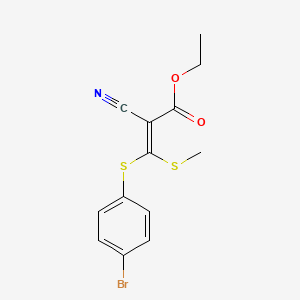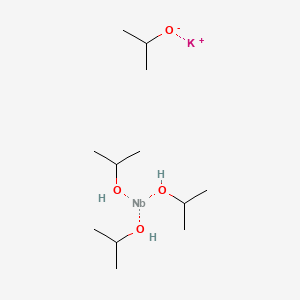
甲醇中的甲氧基铌酸锂
描述
Lithium niobium methoxide in methanol is a laboratory chemical . It is used as a precursor for chemical vapor deposition of thin films for lithium-ion battery electrolyte materials . It is the lithium salt of methanol .
Synthesis Analysis
Lithium niobium methoxide can be synthesized by dissolving lithium metal in methanol . The reaction yields lithium methoxide in solution with methanol, assuming an excess of methanol, and some released hydrogen gas . Another method involves pouring lithium into methanol in an inert gas atmosphere, stirring and reacting, then concentrating and recycling methanol .Molecular Structure Analysis
The molecular formula of Lithium niobium methoxide is C6H18LiNbO6 . The InChI representation isInChI=1S/6CH3O.Li.Nb/c6*1-2;;/h6*1H3;;/q6*-1;+1;+5 . The Canonical SMILES representation is [Li+].C [O-].C [O-].C [O-].C [O-].C [O-].C [O-]. [Nb+5] . Chemical Reactions Analysis
Lithium methoxide is a compound with the formula LiCH3O. It is the lithium salt of methanol. Like other alkali metal alkoxides, lithium methoxide adopts a polymeric structure .Physical And Chemical Properties Analysis
The molecular weight of Lithium niobium methoxide is 286.1 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 6 . The Topological Polar Surface Area is 138 Ų . The Heavy Atom Count is 14 .科学研究应用
Energy Storage Systems
Lithium niobium methoxide is used in the field of energy storage systems, particularly in lithium-ion batteries (LIBs) . Niobium-based oxides have attracted widespread research enthusiasm due to their long-term cyclability, high theoretical/practical capacities, safe operating potential, and excellent structural stability .
Electrochemical Performance Enhancement
The compound is used to enhance the electrochemical performance of batteries . The kinetics of electrochemical reactions in MoNb12O33, a niobium-based oxide, is improved by narrowing the band gap, expanding unit cell volume, and creating oxygen vacancies . This results in outstanding electrochemical kinetics in the anode, including a high reversible specific capacity, high initial coulombic efficiency, excellent long-term cycling stability, and good rate performance .
Hydrogenation Treatment
Hydrogenation treatment is another application of Lithium niobium methoxide . This treatment considerably improves the electronic conductivity and electrochemical reactions kinetics of nanowires, which is beneficial for developing new anode materials for LIBs .
Cathode Active Materials
Lithium niobium methoxide is used as a cathode active material in conventional lithium-ion and solid-state batteries . Layered transition metal oxides (LTMOs), such as the LiNixCoyMn1−x−yO2 family, are the primary class of cathode active materials commercialized and studied for these applications .
Coating Constituent
Niobium-based oxides, including Lithium niobium methoxide, have been employed as a coating to increase cycling stability and rate capability through reduced surface degradation .
Dopant
Niobium serves as a dopant, and its ionic radius and unique valence character with respect to the metals used in LTMOs help prevent different degradation phenomena and therefore enhance performance .
Precursor for Chemical Vapor Deposition
Lithium niobium methoxide is used as a precursor for chemical vapor deposition of thin films for lithium-ion battery electrolyte materials .
作用机制
Target of Action
Lithium niobium methoxide is primarily used as a precursor for the chemical vapor deposition of thin films for lithium-ion battery electrolyte materials . Its primary targets are the components of the lithium-ion battery where it contributes to the formation of the electrolyte materials.
Mode of Action
For instance, lithium inhibits enzymes that have magnesium as a co-factor . It decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain .
Biochemical Pathways
Lithium’s action on neurotransmitters and second messenger systems, as well as intracellular mechanisms of action which converge towards neuroprotection, are key aspects of its biochemical pathways . It affects dopamine and glutamate pathways, inhibiting excitatory neurotransmission . It also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window . To avoid adverse effects or, conversely, lack of drug response, it is necessary to routinely administer therapeutic drug monitoring .
Result of Action
The result of lithium niobium methoxide’s action is the formation of thin films for lithium-ion battery electrolyte materials . These thin films contribute to the performance of the lithium-ion batteries. For instance, niobium-based oxides have shown long-term cyclability, high theoretical/practical capacities, safe operating potential, and excellent structural stability .
安全和危害
属性
IUPAC Name |
lithium;methanol;methanolate;niobium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CH4O.CH3O.Li.Nb/c6*1-2;;/h5*2H,1H3;1H3;;/q;;;;;-1;+1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSQXKLXHKOAAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CO.CO.CO.CO.CO.C[O-].[Nb] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H23LiNbO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium niobium methoxide, in methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B3182778.png)




